
N-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethyl)-2-(1-hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethyl)-2-(1-hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide is a synthetic organic compound It is characterized by the presence of a chlorohexyl group, an ethoxyethyl chain, and an anthracene-derived acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethyl)-2-(1-hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide typically involves multiple steps:
Formation of the Chlorohexyl Intermediate: The initial step involves the chlorination of hexanol to form 6-chlorohexanol.
Etherification: The chlorohexyl intermediate is then reacted with ethylene glycol under basic conditions to form the ethoxyethyl chain.
Anthracene Derivative Formation: The anthracene moiety is synthesized through a Friedel-Crafts acylation reaction, followed by oxidation to introduce the keto groups.
Amide Formation: The final step involves the coupling of the anthracene derivative with the ethoxyethyl intermediate using acetic anhydride and a suitable catalyst to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethyl)-2-(1-hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be further oxidized to introduce additional functional groups.
Reduction: The keto groups can be reduced to hydroxyl groups under suitable conditions.
Substitution: The chlorohexyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional keto or carboxyl groups, while reduction may yield hydroxyl groups.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving anthracene derivatives.
Medicine: Potential use as a therapeutic agent due to its unique structural features.
Industry: Applications in the development of new materials or as a precursor for other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethyl)-2-(1-hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The anthracene moiety may also play a role in its mechanism of action by intercalating with DNA or other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethyl)-2-(1-hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide: can be compared with other anthracene derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorohexyl group, ethoxyethyl chain, and anthracene-derived acetamide moiety makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C26H30ClNO6 |
|---|---|
Poids moléculaire |
488.0 g/mol |
Nom IUPAC |
N-[2-[2-(6-chlorohexoxy)ethoxy]ethyl]-2-(1-hydroxy-9,10-dioxoanthracen-2-yl)acetamide |
InChI |
InChI=1S/C26H30ClNO6/c27-11-5-1-2-6-13-33-15-16-34-14-12-28-22(29)17-18-9-10-21-23(24(18)30)26(32)20-8-4-3-7-19(20)25(21)31/h3-4,7-10,30H,1-2,5-6,11-17H2,(H,28,29) |
Clé InChI |
QNIGPHJJFIEEHD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)CC(=O)NCCOCCOCCCCCCCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![palmitoyl(-1)[palmitoyl(-3)]Fruf(b2-1a)Glc](/img/structure/B12850701.png)
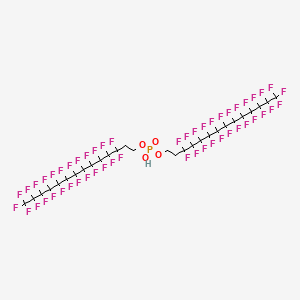
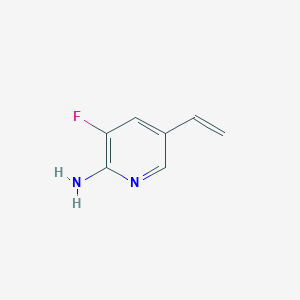
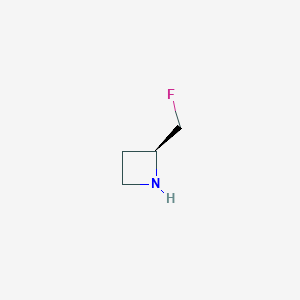
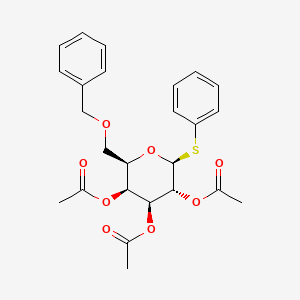
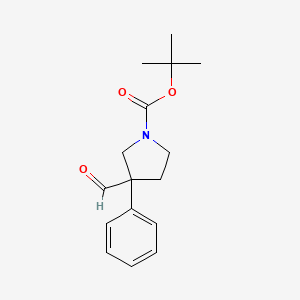
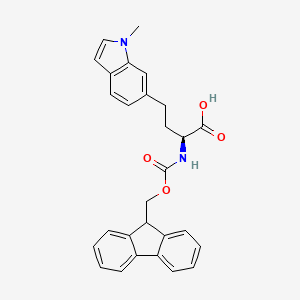
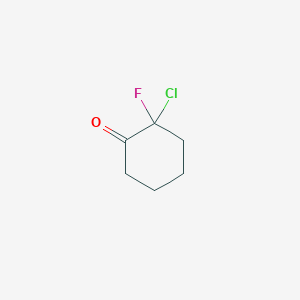

![1-[[3,5-Bis(trifluoromethyl)phenyl]methylsulfonylmethyl]-3,5-bis(trifluoromethyl)benzene](/img/structure/B12850760.png)
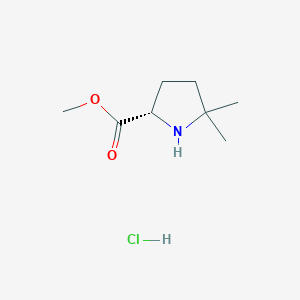
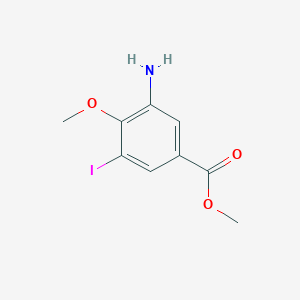

![tert-Butyl N-[(3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-4-yl]carbamate](/img/structure/B12850776.png)
